molecular formula C10H16ClNO B1487593 2-chloro-N-cyclopentyl-N-cyclopropylacetamide CAS No. 1311314-40-5

2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Cat. No. B1487593
CAS RN: 1311314-40-5
M. Wt: 201.69 g/mol
InChI Key: NAMWZNFVPBYWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-cyclopentyl-N-cyclopropylacetamide” is a chemical compound with the CAS Number: 1311314-40-5 . It has a molecular weight of 201.7 and its IUPAC name is 2-chloro-N-cyclopentyl-N-cyclopropylacetamide .


Molecular Structure Analysis

The InChI code for “2-chloro-N-cyclopentyl-N-cyclopropylacetamide” is 1S/C10H16ClNO/c11-7-10(13)12(9-5-6-9)8-3-1-2-4-8/h8-9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the data.

Scientific Research Applications

Nanotechnology

Finally, this compound could be used in the field of nanotechnology. Its chemical functionality allows it to attach to surfaces or form self-assembled monolayers, which are essential in creating nanoscale devices and sensors.

Each application area mentioned above offers a unique perspective on the potential uses of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in scientific research. While the current information available is based on its chemical structure and properties, further experimental studies are necessary to fully explore these applications .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed and may cause severe skin burns and eye damage . The hazard statements associated with the compound are H302 and H314 .

properties

IUPAC Name

2-chloro-N-cyclopentyl-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c11-7-10(13)12(9-5-6-9)8-3-1-2-4-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWZNFVPBYWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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